molecular formula C11H9IN2O B13340712 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol

6-(4-Iodophenyl)-2-methylpyrimidin-4-ol

Cat. No.: B13340712
M. Wt: 312.11 g/mol
InChI Key: NXKIJDBRQFTPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Iodophenyl)-2-methylpyrimidin-4-ol (CAS 2092720-64-2) is a pyrimidine-based building block with a molecular formula of C 11 H 9 IN 2 O and a molecular weight of 312.11 g/mol . Its structure features a pyrimidine core substituted with a 4-iodophenyl group at the 6-position and a methyl group at the 2-position. Pyrimidine derivatives are of significant interest in medicinal and materials chemistry due to their role as key scaffolds in nucleic acids and various pharmaceuticals . The iodine atom on the phenyl ring makes this compound a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures for research purposes . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-iodophenyl)-2-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKIJDBRQFTPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Pyrimidin 4 Ol Scaffolds

Retrosynthetic Analysis for 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the analysis begins by disconnecting the bonds that are most readily formed.

A primary disconnection strategy for pyrimidine (B1678525) rings is to break the bonds formed during the final cyclization step. ias.ac.inamazonaws.com This typically involves cleaving two of the nitrogen-carbon bonds, leading back to a 1,3-dicarbonyl compound and an amidine. In this case, the pyrimidin-4-ol ring can be disconnected to reveal acetamidine (B91507) and a β-ketoester containing the 4-iodophenyl group. This approach is logical as the condensation of these two fragments is a well-established method for pyrimidine synthesis. wikipedia.org

The key fragments identified through this retrosynthetic analysis are:

Acetamidine: This provides the N-C-N unit and the methyl group at the 2-position of the pyrimidine ring.

An ethyl ester of 4-(4-iodophenyl)-3-oxobutanoic acid: This β-ketoester provides the carbon backbone for the rest of the pyrimidine ring, including the 4-iodophenyl substituent at the 6-position.

Further disconnection of the β-ketoester, through a Claisen condensation retrosynthetic step, leads to two simpler precursors: ethyl acetate (B1210297) and ethyl 4-iodophenylacetate. These are generally more accessible starting materials.

Construction of the Pyrimidine Core: Cyclocondensation Approaches

The formation of the pyrimidine ring is most commonly achieved through a cyclocondensation reaction. researchgate.net This involves the reaction of a compound containing an N-C-N moiety, such as an amidine, guanidine (B92328), or urea (B33335), with a 1,3-dicarbonyl compound or its equivalent. wikipedia.org

Utilization of Malonate Derivatives and Guanidine Salts

While the retrosynthetic analysis points to a β-ketoester, a common and versatile alternative for the three-carbon component is a malonate derivative. Diethyl malonate and its substituted analogues are frequently used starting materials in pyrimidine synthesis. Guanidine salts, such as guanidine hydrochloride, are often employed as the N-C-N component, leading to 2-aminopyrimidine (B69317) derivatives. nih.gov

The general reaction involves the condensation of a malonate derivative with a guanidine salt in the presence of a base. The base, typically sodium ethoxide, deprotonates the active methylene (B1212753) group of the malonate and the guanidine, facilitating the nucleophilic attack and subsequent cyclization. While this specific approach would lead to a 2-aminopyrimidine, the underlying principle of cyclocondensation is fundamental to the synthesis of the pyrimidin-4-ol core.

To synthesize this compound, the more direct approach involves the cyclocondensation of ethyl 4-(4-iodophenyl)-3-oxobutanoate with acetamidine. This reaction directly installs the required methyl and iodophenyl groups at the correct positions on the pyrimidine ring.

Influence of Reaction Conditions on Yield and Purity

The efficiency of the cyclocondensation reaction is highly dependent on the reaction conditions. Key parameters that influence the yield and purity of the final pyrimidin-4-ol product include the choice of solvent, base, temperature, and reaction time.

ParameterEffect on ReactionCommon Conditions
Solvent Influences solubility of reactants and intermediates. Can also act as a base or catalyst.Ethanol (B145695), Methanol, Dimethylformamide (DMF)
Base Promotes deprotonation and facilitates cyclization.Sodium ethoxide, Sodium methoxide, Potassium carbonate
Temperature Affects reaction rate. Higher temperatures can lead to side reactions and impurities.Room temperature to reflux
Reaction Time Needs to be optimized to ensure complete reaction without decomposition of the product.Varies from a few hours to overnight

For instance, using a strong base like sodium ethoxide in ethanol at reflux is a common set of conditions to drive the reaction to completion. However, careful control of the temperature is crucial to prevent the formation of byproducts. The purity of the final product is often improved through recrystallization from a suitable solvent.

Introduction of the 4-Iodophenyl Moiety

The 4-iodophenyl group can be introduced at different stages of the synthesis. One strategy is to start with a precursor that already contains this moiety, such as 4-iodobenzaldehyde (B108471) or 4-iodoacetophenone. For example, a three-component Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea, can be used to construct a dihydropyrimidinone ring that already bears the 4-iodophenyl group. mdpi.com Subsequent oxidation and functional group manipulations can then lead to the desired pyrimidin-4-ol.

Alternatively, the 4-iodophenyl group can be introduced onto a pre-formed pyrimidine ring through a cross-coupling reaction. For instance, a pyrimidine bearing a suitable leaving group, such as a halogen or a triflate, at the 6-position can be coupled with a 4-iodophenylboronic acid derivative under Suzuki-Miyaura conditions. This approach offers flexibility in the synthesis of a variety of 6-arylpyrimidin-4-ols. organic-chemistry.org

Regioselective Functionalization at Pyrimidine Positions

Achieving the desired substitution pattern on the pyrimidine ring requires careful control of regioselectivity. The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, dictates the reactivity of the different carbon positions. The C2, C4, and C6 positions are electron-deficient and susceptible to nucleophilic attack, while the C5 position is more prone to electrophilic substitution. wikipedia.org

In the synthesis of this compound, the regioselectivity is largely determined by the choice of starting materials in the cyclocondensation reaction. The use of acetamidine ensures the placement of the methyl group at the C2 position. The β-ketoester, ethyl 4-(4-iodophenyl)-3-oxobutanoate, directs the 4-iodophenyl group to the C6 position.

For further functionalization of the pyrimidine ring, various regioselective methods have been developed. For instance, selective magnesiation using reagents like TMPMgCl·LiCl can be used to introduce electrophiles at specific positions. nih.gov The reaction conditions can be tuned to favor functionalization at either the C2 or C4/C6 positions. nih.gov

Advanced Synthetic Transformations and Derivatization

Once the core this compound scaffold is synthesized, it can be further modified to create a library of related compounds. The hydroxyl group at the 4-position can be converted into other functional groups. For example, it can be chlorinated using phosphoryl chloride (POCl₃) to produce a 4-chloropyrimidine. This chloro derivative is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various amines, alkoxides, and thiols at the 4-position.

The iodine atom on the phenyl ring provides another handle for synthetic transformations. It can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the synthesis of a diverse range of derivatives with different substituents on the phenyl ring.

Furthermore, the methyl group at the 2-position can also be functionalized, although it is generally less reactive than the other positions on the pyrimidine ring.

Strategies for Analogue Synthesis

The generation of analogues of a target compound is crucial for structure-activity relationship (SAR) studies in drug discovery. For the this compound scaffold, analogue synthesis can be approached by modifying the substituents at the 2, 4, and 6 positions of the pyrimidine ring.

One of the most versatile and widely employed methods for constructing the pyrimidin-4-ol core is the reaction of a β-ketoester with an amidine. rsc.org To synthesize analogues of this compound, one could vary the β-ketoester to introduce different groups at the 6-position. For instance, using different aryl-substituted β-ketoesters would allow for the exploration of various aromatic substitutions in place of the 4-iodophenyl group. Similarly, employing different amidines in the condensation reaction can lead to a diverse set of analogues with modifications at the 2-position.

Another significant strategy involves the modification of a pre-existing pyrimidine ring. For example, a common precursor like 2-amino-6-methylpyrimidin-4-ol can be chemically transformed to introduce a variety of functional groups. researchgate.net O-substituted derivatives can be prepared from the sodium salts of 2-amino-substituted pyrimidin-4-ols. researchgate.net Furthermore, the synthesis of 4-aminopyrimidines can be achieved through methods like the metal-catalyzed or strong acid-mediated intermolecular cycloaddition of ynamides with nitriles. nih.gov Microwave-assisted synthesis has also been reported as an efficient one-step method for producing amino-pyrimidine analogues from 2-amino-4-chloro-pyrimidine and various substituted amines. jchemrev.com

Solid-phase synthesis has been utilized to create libraries of trisubstituted pyrimidines for biological screening. This approach allows for the efficient generation of a large number of analogues by attaching the pyrimidine scaffold to a solid support and performing subsequent chemical modifications.

StrategyDescriptionKey ReactantsPotential Analogues
β-Ketoester CondensationReaction of a β-ketoester with an amidine to form the pyrimidine ring.Substituted β-ketoesters, AmidinesVaried aryl groups at C6, different alkyl/aryl groups at C2.
Precursor ModificationChemical transformation of a pre-existing pyrimidine scaffold.2-Amino-6-methylpyrimidin-4-ol, 2-Amino-4-chloro-pyrimidineO-substituted derivatives, Amino-substituted analogues.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate the reaction and improve yields.2-amino-4-chloro-pyrimidine, Substituted aminesDiverse amino-pyrimidine analogues.
Solid-Phase SynthesisSynthesis of compounds on a solid support to facilitate purification and library generation.Resin-bound pyrimidine precursorsLibraries of trisubstituted pyrimidines.

Exploration of Novel Reaction Pathways

The quest for more efficient, sustainable, and versatile synthetic methods has led to the exploration of novel reaction pathways for the construction of pyrimidin-4-ol scaffolds. These modern approaches often focus on multi-component reactions, the use of novel catalysts, and environmentally benign reaction conditions.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, have emerged as a powerful tool in heterocyclic synthesis. The Biginelli reaction, a classic MCR, involves the one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. mdpi.com This reaction can be adapted to synthesize dihydropyrimidinones, which can be further modified to yield pyrimidin-4-ol derivatives. Microwave irradiation has been shown to promote the Biginelli reaction, often under solvent-free conditions, providing an environmentally friendly route to these scaffolds. mdpi.com

Catalysis plays a pivotal role in the development of new synthetic routes. Zinc chloride (ZnCl2) has been used to catalyze a three-component coupling reaction between enamines, triethyl orthoformate, and ammonium (B1175870) acetate to produce 4,5-disubstituted pyrimidine analogs in a single step. rsc.org Iron(II)-complexes have also been employed in the regioselective reaction of carbonyl compounds with amidines to furnish various pyrimidine derivatives. organic-chemistry.org Furthermore, palladium-catalyzed cyclization reactions have been developed for the efficient synthesis of related heterocyclic systems.

Recent advancements also include the synthesis of pyrimidine analogs from N-vinyl amides in a single step using 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride (B1165640) for amide activation, followed by the addition of a nitrile to induce cycloisomerization. rsc.org Another novel approach describes a one-step synthesis of 2-chloropyrimidin-4-ol derivatives from 2-aminoamides using thiophosgene, which proceeds through an isothiocyanate intermediate. nih.govresearchgate.net

PathwayDescriptionCatalyst/ConditionsKey Features
Biginelli ReactionA one-pot, three-component reaction for the synthesis of dihydropyrimidinones.Acid or Lewis acid catalysis, Microwave irradiationHigh atom economy, operational simplicity.
ZnCl2-Catalyzed CouplingA three-component reaction to form 4,5-disubstituted pyrimidines.ZnCl2Single-step synthesis. rsc.org
Iron-Catalyzed ReactionRegioselective synthesis of pyrimidines from carbonyl compounds and amidines.In situ prepared iron(II)-complexBroad functional group tolerance. organic-chemistry.org
N-Vinyl Amide CycloisomerizationSingle-step synthesis of pyrimidines from N-vinyl amides and nitriles.2-Chloropyridine, Trifluoromethanesulfonic anhydrideAccess to diverse pyrimidine structures. rsc.org
Thiophosgene-Mediated CyclizationOne-step synthesis of 2-chloropyrimidin-4-ols from 2-aminoamides.ThiophosgeneHigh-yielding transformation. nih.govresearchgate.net

Molecular Structure, Tautomerism, and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Elucidation

Advanced NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the pyrimidine (B1678525) proton, and the aromatic protons of the iodophenyl ring. The protons on the iodophenyl group would appear as a characteristic AA'BB' system, with two doublets, due to the symmetrical para-substitution. The single proton on the pyrimidine ring would appear as a singlet. The methyl group protons would also resonate as a singlet.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom, including the methyl carbon, the carbons of the pyrimidine ring, and the carbons of the iodophenyl substituent. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to correlate proton and carbon signals, confirming the connectivity within the molecule. For instance, an HMBC experiment would show correlations between the pyrimidine proton and the carbons of the iodophenyl ring, confirming the C-C bond connecting the two ring systems. The existence of keto-enol tautomerism can also be confirmed by NMR studies, which may show two distinct sets of signals corresponding to each tautomeric form present in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ ~2.5 ~20-25
Pyrimidine C5-H ~6.5-7.0 ~100-110
Phenyl C2'-H, C6'-H ~7.6-7.8 (d) ~130-135
Phenyl C3'-H, C5'-H ~7.8-8.0 (d) ~138-140
Pyrimidine C2 - ~160-165
Pyrimidine C4 - ~165-170
Pyrimidine C6 - ~155-160
Phenyl C1' - ~135-140

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, offering insights into the molecular weight and structural components of a compound. The fragmentation pattern of this compound under electron impact (EI) ionization can be predicted based on the known fragmentation modes of pyrimidine derivatives.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the exact mass of the compound (C₁₁H₉IN₂O). A prominent feature in the mass spectrum would be the isotopic pattern associated with the presence of iodine. The fragmentation of pyrimidine rings often proceeds through distinct pathways, including the loss of small neutral molecules or radicals.

Key fragmentation steps for this compound would likely include:

Loss of a methyl radical (•CH₃) from the molecular ion.

Cleavage of the C-I bond , leading to a fragment corresponding to the [M-I]⁺ ion or the detection of the I⁺ ion (m/z 127).

Fission of the pyrimidine ring , which can occur through various pathways, often involving the loss of HCN or related fragments.

Retro-Diels-Alder (RDA) reaction of the pyrimidine ring, a common fragmentation pathway for heterocyclic systems.

Cleavage of the bond between the phenyl and pyrimidine rings , generating ions corresponding to the iodophenyl cation ([C₆H₄I]⁺) and the methylpyrimidinol radical, or vice versa.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
312 [C₁₁H₉IN₂O]⁺ Molecular Ion (M⁺)
297 [C₁₀H₆IN₂O]⁺ M⁺ - •CH₃
204 [C₆H₄I]⁺ Cleavage of phenyl-pyrimidine bond
185 [C₁₁H₉N₂O]⁺ M⁺ - I

Computational Investigations of Molecular Structure

Computational chemistry, particularly methods based on quantum mechanics, provides a powerful tool for investigating molecular properties that may be difficult to study experimentally.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry of molecules. For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to find the lowest energy structure. These calculations optimize all bond lengths, bond angles, and dihedral angles to minimize the electronic energy of the molecule. The results provide a detailed three-dimensional model and can be used to predict other properties like vibrational frequencies and electronic spectra.

Table 3: Parameters Obtained from DFT-Based Geometric Optimization

Parameter Description
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-I).
Bond Angles The angle formed between three connected atoms (e.g., C-C-C, C-N-C).
Dihedral Angles The angle between two intersecting planes, crucial for defining the molecule's conformation.

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the pyrimidine and the iodophenyl rings.

Exploring the conformational landscape involves systematically changing the dihedral angle of this bond and calculating the energy of the molecule at each step using DFT or other computational methods. This process, known as a potential energy surface scan, identifies the lowest-energy conformer (the most stable arrangement) and any energy barriers to rotation. The global minimum on this surface corresponds to the most probable conformation of the molecule in the gas phase. The results would likely indicate that a planar or near-planar arrangement between the two rings is energetically favored due to extended π-conjugation, though steric hindrance between adjacent hydrogen atoms could lead to a slightly twisted conformation.

Keto-Enol Tautomerism of the Pyrimidin-4-ol Moiety

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers. The pyrimidin-4-ol moiety of the title compound can undergo keto-enol tautomerism, existing in equilibrium with its keto form, 6-(4-iodophenyl)-2-methylpyrimidin-4(1H)-one.

This equilibrium is a type of prototropic tautomerism, involving the migration of a proton and the shifting of double bonds. In most related heterocyclic systems, the equilibrium strongly favors the keto (pyrimidinone) form due to the greater stability of the amide group compared to the enol group. However, the position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. Aromaticity can also play a role in stabilizing one form over the other. The presence of both tautomers in solution can often be detected and quantified using ¹H NMR spectroscopy, as the corresponding protons (e.g., the N-H proton in the keto form and the O-H proton in the enol form) will have distinct chemical shifts.

Experimental Determination of Tautomeric Equilibria

While specific experimental data for this compound is not extensively available, the tautomeric equilibria of analogous pyrimidin-4-one systems have been thoroughly investigated using various spectroscopic techniques. These methods provide a strong basis for understanding the likely behavior of the title compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in solution. For similar pyrimidin-4-one derivatives, ¹H and ¹³C NMR spectra can often distinguish between the -ol and -one forms through characteristic chemical shifts of the protons and carbons near the tautomerizing group. In many cases, the equilibrium is rapid on the NMR timescale, resulting in averaged signals. However, low-temperature NMR studies can sometimes "freeze out" the individual tautomers, allowing for their direct observation and quantification. For instance, studies on 3(5)-phenylpyrazoles, a related heterocyclic system, have successfully used low-temperature multinuclear NMR to determine tautomeric equilibrium constants by integrating the signals of the distinct tautomers rsc.org.

X-ray crystallography provides definitive evidence for the predominant tautomeric form in the solid state. A comprehensive search of the Cambridge Structural Database for derivatives of 4-hydroxypyrimidine (B43898) reveals a strong preference for the keto tautomer in the crystalline form nih.gov. For example, the recrystallization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine yielded crystals of the 1H-keto tautomer nih.gov. This suggests that this compound would also likely crystallize in one of its keto forms, stabilized by intermolecular hydrogen bonding in the crystal lattice.

Infrared (IR) spectroscopy can also offer insights, with the keto form exhibiting a characteristic C=O stretching vibration, while the hydroxyl form shows an O-H stretch. However, IR data can sometimes be ambiguous, as was the case with 2-amino-5,6-dimethyl-4-hydroxypyrimidine where the IR spectrum suggested the presence of small amounts of the 4-hydroxy tautomer that were not apparent in the X-ray data nih.gov.

Table 1: Common Experimental Techniques for Tautomerism Studies

Technique Information Provided
¹H and ¹³C NMR Tautomer ratios in solution, dynamic exchange processes.
X-ray Crystallography Predominant tautomer in the solid state, bond lengths and angles.
Infrared (IR) Spectroscopy Presence of functional groups (C=O vs. O-H).

Theoretical Modeling of Tautomeric Preferences

Computational chemistry offers a powerful avenue for predicting and understanding the tautomeric preferences of molecules like this compound. Ab initio and density functional theory (DFT) calculations are commonly employed to determine the relative stabilities of different tautomers in the gas phase and in solution.

For the parent 4-pyrimidone molecule and its analogs, theoretical studies have consistently shown that the 4-keto structure is the most stable form in the gas phase chemicalbook.com. These calculations often involve plotting potential energy curves for proton migration to understand the energy barriers between tautomers chemicalbook.com. Intramolecular proton migration generally has a high activation energy, but this can be significantly lowered in the presence of solvent molecules that facilitate the transfer chemicalbook.com.

Computational studies on related systems, such as 2- and 4-pyridones, have confirmed the significant influence of the method of calculation. For instance, achieving accurate tautomerization energies requires the consideration of polarization functions, correlation energy, and zero-point vibration nih.gov. These studies have also highlighted that the gain in aromaticity can be a driving force in tautomerization. For 4-pyridone, tautomerization to the hydroxyl form results in a greater aromaticity gain nih.gov.

For this compound, theoretical models would need to account for the electronic effects of the 4-iodophenyl and methyl substituents on the pyrimidine ring. The choice of computational method and basis set would be crucial for obtaining reliable energy differences between the tautomers. Solvation models, such as the Polarizable Continuum Model (PCM), are also essential for predicting tautomeric equilibria in different solvents, as the polarity of the medium can significantly influence the relative stability of the more polar keto and less polar enol forms.

Table 2: Theoretical Approaches to Modeling Tautomerism

Method Application
Ab initio calculations High-accuracy energy calculations for tautomers.
Density Functional Theory (DFT) A balance of accuracy and computational cost for larger molecules.
Solvation Models (e.g., PCM) Simulating the effect of different solvents on tautomeric equilibrium.

Influence of Substituents on Tautomeric Stability

The tautomeric equilibrium of the pyrimidin-4-one ring is sensitive to the electronic nature and position of its substituents. The this compound molecule has a methyl group at the C2 position and a 4-iodophenyl group at the C6 position.

The 2-methyl group is generally considered to be a weak electron-donating group through an inductive effect. In related heterocyclic systems, electron-donating substituents can influence the basicity of the ring nitrogens and the acidity of the hydroxyl/N-H protons, thereby shifting the tautomeric equilibrium.

Studies on substituted pyridones and other heterocyclic systems have provided general principles that can be applied here. Electron-withdrawing substituents tend to increase the acidity of the N-H proton, which can favor the keto form. Conversely, electron-donating groups can favor the enol form. The position of the substituent is also critical. For instance, in adenine and purine systems, substituents at different positions have been shown to have varying impacts on the stability of the tautomers nih.govnih.gov. Theoretical calculations on 6-X-2(1H)-pyridones have shown that the substituent effects predicted by these models are in satisfactory agreement with experimental values pku.edu.cn.

For this compound, the electronic character of the 4-iodophenyl group at the C6 position would be a key determinant of the tautomeric preference. Its ability to engage in resonance with the pyrimidine ring could stabilize one tautomeric form over the other. A detailed computational study would be necessary to precisely quantify the influence of both the methyl and the 4-iodophenyl groups on the tautomeric equilibrium of this specific molecule.

Table 3: Predicted Influence of Substituents on Tautomerism of this compound

Substituent Position Predicted Electronic Effect Likely Influence on Tautomeric Equilibrium
2-Methyl C2 Weakly electron-donating (inductive) Minor shift, potentially slightly favoring the -ol form.

Intermolecular Interactions and Supramolecular Chemistry

Halogen Bonding Interactions Involving the 4-Iodophenyl Group

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine), known as a σ-hole, and a nucleophilic site, such as a Lewis base. beilstein-journals.org The iodine atom in the 4-iodophenyl group is an effective halogen bond donor, a property that is fundamental to its role in supramolecular assembly.

The strength of a halogen bond is influenced by several factors, including the polarizability of the halogen atom and the nature of the electron-donating and -accepting groups. ed.ac.uk For the 4-iodophenyl group, the C-I bond leads to an anisotropic distribution of electron density on the iodine atom, creating a positive σ-hole opposite the covalent bond that can interact strongly with Lewis bases. acs.org

The thermodynamics of halogen bonding are often favorable, with interaction energies that can range from a few kJ/mol to values comparable to weaker hydrogen bonds. researchgate.net Studies on related iodinated compounds show that I···N and I···O interactions, which are possible for 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol, are particularly stable. The strength of these interactions generally follows the trend I > Br > Cl, making the iodo-substituent a powerful tool for directing molecular assembly. ulisboa.pt The kinetics of halogen bond formation are typically fast, allowing for rapid self-assembly and error correction in growing crystal lattices.

Table 1: Comparative Halogen Bond Energies

Interaction Type Typical Energy Range (kJ/mol)
C–I···N -15 to -25
C–I···O -10 to -20

Note: Data is generalized from studies on analogous iodophenyl systems.

Computational chemistry provides essential tools for predicting and understanding halogen bonds. nih.gov The strength of the interaction involving the 4-iodophenyl group can be reliably predicted using methods like Density Functional Theory (DFT). A key descriptor is the electrostatic potential on the surface of the iodine atom. The magnitude of the σ-hole (often denoted as VS,max) correlates well with the strength of the resulting halogen bond. ulisboa.pt For iodobenzenes, the VS,max is significantly positive, indicating a strong propensity to act as a halogen bond donor.

Advanced computational models can calculate interaction energies, bond dissociation energies (BDEs), and geometric parameters of halogen-bonded adducts. nih.gov These calculations help in the rational design of cocrystals and other supramolecular structures by predicting which synthons (structural units formed by intermolecular interactions) are most likely to form. researchgate.net For instance, calculations can compare the stability of a C–I···N halogen bond versus a competing C–I···O interaction, guiding the design of self-assembling systems. nih.gov

| ∠(C–I···A) | Angle of the halogen bond | A near-linear angle (~180°) is characteristic of strong halogen bonds. |

The 4-iodophenyl group is a well-established building block in crystal engineering, the design and synthesis of solid-state structures with desired properties. nih.gov The directionality and reliability of the halogen bond make it a powerful tool for constructing predictable supramolecular architectures, such as chains, sheets, or three-dimensional networks. acs.orgacs.org

In the context of this compound, the C–I bond can direct molecules to assemble through various motifs. For example, the iodine atom can interact with the nitrogen or oxygen atoms of a neighboring pyrimidinol ring, leading to the formation of infinite chains or discrete dimers. acs.orgmostwiedzy.pl The interplay between halogen bonding and other interactions like hydrogen bonding (involving the pyrimidinol -OH and N-H groups) and π–π stacking can lead to complex and robust crystalline materials. researchgate.net The selection of specific halogen bond acceptors can be used to systematically control the resulting solid-state assembly. nih.gov

Coordination Chemistry Potential of Pyrimidin-4-ol Ligands

The pyrimidin-4-ol moiety of the title compound is a versatile ligand for metal complexation. The presence of multiple heteroatoms (two nitrogen atoms and one oxygen atom) provides several potential binding sites for coordinating with a wide range of metal ions. mdpi.com

The design of metal complexes with pyrimidin-4-ol ligands is guided by established principles of coordination chemistry. The choice of metal ion, its preferred coordination number, and the electronic properties of the ligand all influence the final structure. Pyrimidine (B1678525) derivatives can act as monodentate, bidentate, or bridging ligands. ou.ac.lk

Key design considerations include:

Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen and oxygen donor atoms have different hard/soft characteristics, influencing their affinity for different metal ions.

Chelation: The arrangement of donor atoms in the pyrimidin-4-ol ring allows for the potential formation of stable five- or six-membered chelate rings with a metal center, although this may be less common than monodentate or bridging modes for simple pyrimidines.

pH Control: The protonation state of the pyrimidinol ring is pH-dependent. Deprotonation of the hydroxyl group can create an anionic oxygen donor, which alters the ligand's charge and coordination behavior, potentially leading to the formation of neutral complexes or coordination polymers.

Pyrimidin-4-ol and its derivatives can adopt several coordination modes, leading to diverse molecular geometries. rsc.org

Monodentate Coordination: The ligand can bind to a metal center through one of its ring nitrogen atoms. The specific nitrogen that coordinates can be influenced by steric hindrance from adjacent substituents. ou.ac.lk

Bridging Coordination: The ligand can bridge two metal centers, using its two ring nitrogens or a combination of nitrogen and oxygen atoms. This mode is crucial for the formation of coordination polymers and metal-organic frameworks (MOFs). ou.ac.lkvulcanchem.com

Chelating Coordination: While less common for a single pyrimidine ring, chelation involving both a nitrogen and the deprotonated oxygen atom (pyrimidinolate) is possible, forming a stable metallacycle.

These coordination modes can result in various geometries around the metal center, including linear, square-planar, tetrahedral, and octahedral arrangements, depending on the metal ion and the stoichiometry of the complex. wikipedia.orgresearchgate.net The specific geometry is often determined through techniques like single-crystal X-ray diffraction and can be rationalized using computational modeling. rsc.orgmdpi.com

Table 3: Potential Coordination Geometries with Pyrimidin-4-ol Ligands

Coordination Number Geometry Example Metal Ions
2 Linear Ag(I), Au(I)
4 Square Planar Pd(II), Pt(II), Ni(II)
4 Tetrahedral Cu(I), Zn(II)

Analysis of Intermolecular Interactions in this compound Remains Elusive Due to Lack of Crystallographic Data

A comprehensive analysis of the specific intermolecular interactions and supramolecular chemistry of the compound this compound cannot be provided at this time. Despite extensive searches for crystallographic data, no published crystal structure for this specific molecule could be located. This absence of experimental data makes a detailed and scientifically accurate description of its non-covalent interactions, such as hydrogen bonding and π-π stacking, speculative.

The determination of intermolecular interactions, including the precise geometry and strength of hydrogen bonds and the nature of π-π stacking, relies on the experimental elucidation of the compound's crystal structure through techniques like X-ray crystallography. This data provides the exact atomic coordinates within the crystal lattice, from which bond lengths, angles, and intermolecular distances can be calculated. Without this foundational information, any discussion of the supramolecular assembly of this compound would be theoretical and not based on direct research findings as stipulated.

While studies on related pyrimidine derivatives exist, and they often exhibit common hydrogen bonding motifs such as the formation of R(8) ring motifs, extrapolating these findings to the specific compound would not meet the required standard of scientific accuracy for this article. The presence and orientation of the 4-iodophenyl and methyl groups would significantly influence the crystal packing and the resulting network of intermolecular forces in ways that cannot be predicted without experimental evidence.

Therefore, to adhere to the principles of scientific accuracy and focus solely on documented findings for this compound, the section on its intermolecular interactions cannot be completed. Further experimental research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to enable a detailed exploration of its supramolecular chemistry.

Computational Chemistry and Molecular Modeling in Research and Design

Virtual Screening Methodologies for Pyrimidine (B1678525) Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to interact with a target of interest. The fundamental principle is the "similar property principle," which posits that molecules with similar structures are likely to have similar biological activities. When the three-dimensional structure of the target is unknown, LBVS becomes a particularly valuable strategy.

Several LBVS methods can be applied to pyrimidine derivatives. One common approach is similarity searching , where a known active pyrimidine ligand is used as a template to search for compounds with similar chemical features in a database. Another powerful method is pharmacophore modeling . A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. This model can then be used as a 3D query to screen virtual libraries for compounds that match the pharmacophore, such as other pyrimidine analogs.

Quantitative Structure-Activity Relationship (QSAR) models represent another facet of LBVS. These are mathematical models that correlate the chemical structures of compounds with their biological activities. For a series of pyrimidine derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

In contrast to LBVS, structure-based virtual screening (SBVS) requires the three-dimensional structure of the biological target, which can be determined through experimental techniques like X-ray crystallography or NMR spectroscopy, or predicted using computational methods such as homology modeling. The primary tool for SBVS is molecular docking , which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein.

The SBVS workflow typically involves preparing the target protein structure and a library of compounds for docking. Each compound in the library is then computationally "docked" into the binding site of the target, and a scoring function is used to estimate the binding affinity. Compounds with the best scores are then selected for further experimental testing. This approach has been successfully used to identify novel pyrimidine-based inhibitors for various targets, including cyclin-dependent kinase 9 (CDK9) and trypanothione (B104310) reductase.

For a compound like 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol, SBVS could be employed to screen it against a panel of known cancer-related kinases or other enzymes to identify potential biological targets.

Virtual Screening MethodPrincipleRequirementApplication to Pyrimidine Derivatives
Ligand-Based (LBVS) Similar molecules have similar activities.A set of known active ligands.Identifying new pyrimidines with similar features to known inhibitors.
Structure-Based (SBVS) Predicts binding of a ligand to a target's 3D structure.3D structure of the biological target.Docking pyrimidine libraries to enzyme active sites to find potential binders.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational method that predicts the non-covalent binding of a small molecule (ligand) to a macromolecule (receptor). This technique is instrumental in predicting the binding mode and affinity of a compound like this compound with a potential biological target. By simulating the interaction at a molecular level, researchers can gain insights into the key amino acid residues involved in the binding and the types of interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In a typical molecular docking study, the 3D structure of the ligand is placed into the binding site of the receptor, and various conformations of the ligand are sampled. A scoring function is then used to estimate the binding energy for each conformation. The results of molecular docking can help prioritize compounds for synthesis and biological evaluation, as well as guide the optimization of lead compounds to improve their binding affinity and selectivity.

For instance, docking studies of pyrimidine derivatives against targets like human thymidylate synthase have been used to identify key interactions with catalytic amino acids, providing a rationale for their anticancer activity.

Cheminformatics for Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. It plays a crucial role in exploring the vast "chemical space" of possible molecules to identify novel compounds with desired properties. For pyrimidine derivatives, cheminformatics tools can be used to analyze large virtual libraries of related compounds, assess their diversity, and identify promising candidates for further investigation.

One key application of cheminformatics is the design of combinatorial libraries of pyrimidine derivatives. By systematically varying the substituents at different positions of the pyrimidine ring, it is possible to generate a large number of virtual compounds. Cheminformatics methods can then be used to filter this library based on drug-like properties (e.g., Lipinski's rule of five), predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and other relevant parameters. This allows researchers to focus their synthetic efforts on compounds with the highest probability of success.

In Silico Prediction of Molecular Behavior

In silico methods are increasingly used to predict the molecular behavior and pharmacokinetic properties of drug candidates before they are synthesized. These predictions can help to identify potential liabilities early in the drug discovery process, saving time and resources.

For a compound like this compound, a variety of molecular properties can be predicted using computational tools. These include physicochemical properties such as solubility, logP (a measure of lipophilicity), and pKa, as well as pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Toxicity prediction is another important application of in silico methods, which can help to flag compounds that may have adverse effects. These predictions are often based on computational models that have been trained on large datasets of experimental data.

Predicted PropertyComputational MethodRelevance to Drug Design
Binding Affinity Molecular Docking Scoring FunctionsPredicts how tightly a compound will bind to its target.
Drug-Likeness Rule-based filters (e.g., Lipinski's Rule of Five)Assesses whether a compound has properties consistent with known oral drugs.
ADMET Properties QSAR, Machine Learning ModelsPredicts the absorption, distribution, metabolism, excretion, and toxicity of a compound.
Solubility
Metabolic Stability

Advanced Applications and Research Perspectives

Radiolabeling Strategies and Applications

The incorporation of a radioactive isotope into a biologically active molecule is a powerful technique for in vivo imaging and therapeutic applications. The iodine atom on the phenyl ring of 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol provides a strategic site for the introduction of various radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I. nih.gov Each of these isotopes possesses distinct decay characteristics, making them suitable for different applications in nuclear medicine, from single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging to targeted radiotherapy. nih.gov

Radioiodination is typically achieved through electrophilic substitution on an activated aromatic ring. nih.gov For this compound, direct electrophilic radioiodination could be challenging due to the presence of the electron-rich pyrimidine (B1678525) ring. A more viable approach would be the synthesis of a precursor molecule where the iodine is replaced with a more reactive group, such as a trialkylstannyl or boronic acid moiety. These precursors can then undergo facile radioiodination with high specific activity.

A hypothetical radiolabeling strategy for a derivative of this compound is outlined below:

Precursor CompoundRadiolabeling ReactionRadioisotopePotential Application
6-(4-(Tributylstannyl)phenyl)-2-methylpyrimidin-4-olElectrophilic destannylation with Na[¹²³I]I and an oxidizing agent¹²³ISPECT imaging of target tissues
6-(4-(Pinacolboranyl)phenyl)-2-methylpyrimidin-4-olCopper-mediated radioiodination with [¹²⁴I]iodide¹²⁴IPET imaging and pharmacokinetic studies
6-(4-Aminophenyl)-2-methylpyrimidin-4-olSandmeyer-type reaction with Na[¹³¹I]I¹³¹ITargeted radiotherapy

The success of these radiolabeling strategies would pave the way for the development of novel radiopharmaceuticals. If the pyrimidine scaffold of this compound demonstrates affinity for a particular biological target, its radiolabeled analogues could serve as valuable tools for disease diagnosis and treatment.

Utilization as a Synthetic Precursor for Complex Heterocycles

The iodophenyl moiety of this compound is a versatile handle for the construction of more complex molecular architectures through various cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Heck couplings, are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govresearchgate.net

The application of these cross-coupling reactions to this compound can lead to a diverse array of derivatives with potentially enhanced biological activities. For instance, a Suzuki coupling with an arylboronic acid could introduce a new aromatic ring system, while a Sonogashira coupling with a terminal alkyne could be used to append a linear, rigid linker to the molecule.

The following table illustrates potential synthetic transformations using this compound as a precursor:

Reaction TypeCoupling PartnerCatalyst SystemResulting Structure
Suzuki CouplingArylboronic acidPd(PPh₃)₄, Na₂CO₃6-(Biphenyl-4-yl)-2-methylpyrimidin-4-ol derivative
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N6-(4-(Alkynyl)phenyl)-2-methylpyrimidin-4-ol derivative
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃, Et₃N6-(4-(Alkenyl)phenyl)-2-methylpyrimidin-4-ol derivative
Buchwald-Hartwig AminationAminePd₂(dba)₃, BINAP, NaOtBu6-(4-(Amino)phenyl)-2-methylpyrimidin-4-ol derivative

These synthetic strategies enable the exploration of a vast chemical space around the this compound scaffold, facilitating the development of compounds with fine-tuned properties for specific biological targets.

Skeletal Diversification Strategies for Lead Compound Optimization

In drug discovery, the optimization of a lead compound often requires significant structural modifications to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com Skeletal diversification, which involves altering the core heterocyclic structure, is a powerful strategy for achieving these goals. nih.govresearchgate.net For a lead compound based on the this compound scaffold, several skeletal diversification strategies can be envisioned.

One approach is the modification of the pyrimidine ring itself. For example, the pyrimidin-4-ol tautomer can exist in equilibrium with the pyrimidin-4(3H)-one form, and derivatization at the N1 or N3 positions could lead to novel analogues. Furthermore, the methyl group at the 2-position could be replaced with other substituents to probe the structure-activity relationship. nih.govresearchgate.net

Another strategy involves the fusion of an additional ring to the pyrimidine core, leading to bicyclic or tricyclic systems. nih.gov This can be achieved through intramolecular cyclization reactions of appropriately functionalized precursors. Such modifications can significantly alter the shape and rigidity of the molecule, potentially leading to improved binding affinity for its biological target.

The following table outlines some potential skeletal diversification strategies for a lead compound derived from this compound:

Diversification StrategySynthetic ApproachPotential Outcome
N-Alkylation/ArylationReaction with alkyl or aryl halides in the presence of a baseModification of hydrogen bonding potential and lipophilicity
C2-Position ModificationNucleophilic substitution of a C2-leaving group with various nucleophilesExploration of new binding interactions
Ring FusionIntramolecular cyclization of a precursor with a reactive side chainCreation of rigid, conformationally constrained analogues
Scaffold HoppingReplacement of the pyrimidine ring with a bioisosteric heterocycleExploration of novel intellectual property space and improved properties

These diversification strategies, guided by computational modeling and structure-activity relationship studies, can accelerate the optimization of lead compounds based on the this compound scaffold. nih.gov

Emerging Methodologies in Pyrimidine-Based Chemical Research

The field of synthetic organic chemistry is constantly evolving, with new methodologies being developed that offer greater efficiency, selectivity, and sustainability. mdpi.com These emerging methodologies have the potential to significantly impact the synthesis and functionalization of pyrimidine-based compounds like this compound.

One area of active research is the development of novel multicomponent reactions (MCRs) for the synthesis of highly substituted pyrimidines. nih.govmdpi.com MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly desirable in drug discovery. The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. mdpi.com

Another important trend is the use of photoredox catalysis and other modern synthetic techniques to enable previously challenging transformations. nih.gov These methods can be used to introduce new functional groups onto the pyrimidine ring or to mediate novel cyclization reactions.

The table below highlights some emerging methodologies that could be applied to the chemical research of this compound:

Emerging MethodologyPotential Application
Novel Multicomponent ReactionsOne-pot synthesis of diverse this compound analogues with various substituents
C-H Activation/FunctionalizationDirect introduction of functional groups onto the pyrimidine or phenyl rings without the need for pre-functionalized substrates
Photoredox CatalysisMild and selective functionalization of the pyrimidine scaffold under visible light irradiation
Flow ChemistryScalable and safe synthesis of this compound and its derivatives with improved reaction control

By embracing these emerging methodologies, chemists can continue to push the boundaries of pyrimidine-based chemical research and unlock the full potential of compounds like this compound in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 2-methylpyrimidin-4-ol derivatives with 4-iodophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysts, base, solvent) .
  • Multi-step synthesis : Use pyrimidine building blocks (e.g., 6-(difluoromethyl)-2-methylpyrimidin-4-ol) and introduce the iodophenyl group via halogen exchange or cross-coupling .
  • Optimization : Control temperature (60–80°C), solvent polarity (DMF/ethanol), and catalyst loading. Purify via recrystallization or column chromatography .

Q. How is the compound characterized, and what analytical techniques are critical for validating purity and structure?

  • Techniques :

  • FTIR : Confirm hydroxyl (-OH) and pyrimidine ring vibrations (C=N, C=C) .
  • NMR (¹H/¹³C) : Identify aromatic protons (δ 7.2–8.0 ppm for iodophenyl) and pyrimidine methyl (δ 2.5 ppm) .
  • Mass spectrometry : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns .

Q. What structural analogs of this compound exhibit distinct biological activities, and how do substitution patterns influence these properties?

  • Key analogs :

CompoundSubstitutionActivity
2-(Benzylamino)-6-methylpyrimidin-4-olBenzylamino at C2Reduced antimicrobial activity vs. iodophenyl derivative
4-(Chlorophenyl)-6-methylpyrimidin-2-olCl instead of ILower binding affinity due to reduced hydrophobicity
  • SAR Insight : Iodine’s large atomic radius and hydrophobicity enhance target binding and bioavailability compared to smaller halogens .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of this compound?

  • Approach :

  • Use SHELXL for refinement to model hydrogen bonds (e.g., O–H···N) and analyze graph sets for intermolecular interactions .
  • Compare experimental data (X-ray diffraction) with DFT-calculated bond lengths/angles to resolve discrepancies in tautomeric forms (e.g., enol vs. keto) .

Q. What experimental strategies mitigate challenges in synthesizing iodinated pyrimidines, such as iodine displacement during reactions?

  • Solutions :

  • Protecting groups : Temporarily block the hydroxyl group (e.g., silylation) to prevent iodine loss during substitution .
  • Low-temperature coupling : Perform Suzuki-Miyaura reactions at 50°C with Pd(PPh₃)₄ to preserve the C–I bond .

Q. How does the 4-iodophenyl moiety influence the compound’s intermolecular interactions in crystal packing?

  • Analysis :

  • Halogen bonding : Iodine participates in X···N/O interactions (3.5–3.8 Å), stabilizing crystal lattices .
  • Hydrophobic effects : The iodophenyl group promotes π-stacking (3.4 Å spacing) between aromatic rings .

Q. What in silico methods are effective for predicting the binding mode of this compound to biological targets?

  • Tools :

  • Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., kinases) using the iodine atom as a hydrophobic anchor .
  • MD simulations : Assess stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.